REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][c:5]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[cH:6][cH:7][cH:8]1.[NH3:15].[S:16]([OH:17])(=[O:18])(=[O:19])[OH:20]>>[C:1]([NH2:2])([c:3]1[cH:4][c:5]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[cH:6][cH:7][cH:8]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cccc(N2CCNCC2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)c1cccc(N2CCNCC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |